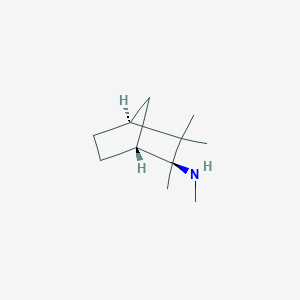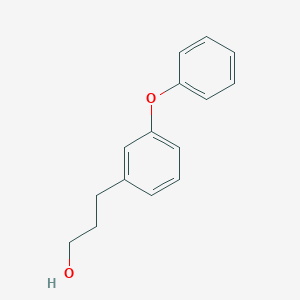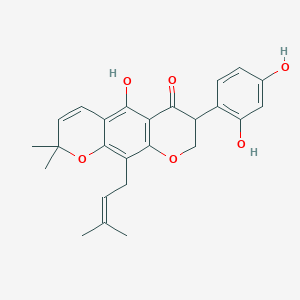
Gluconophylurethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gluconophylurethane, also known as O-(D-Glucopyranosylidene)amino N-Phenylcarbamate, is a compound with the chemical formula C13H16N2O7 and a molecular weight of 312.28 g/mol . It is a derivative of glucose and phenylurethane, characterized by its unique structure that combines carbohydrate and urethane functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gluconophylurethane typically involves the reaction of D-glucose with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The process involves the formation of a glycosylidene intermediate, which subsequently reacts with the isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.
化学反应分析
Types of Reactions
Gluconophylurethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The urethane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
Gluconophylurethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Gluconophylurethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved include modulation of enzyme activity and alteration of cellular processes.
相似化合物的比较
Similar Compounds
Phenylurethane: A simpler urethane derivative with similar chemical properties.
Glucose Derivatives: Compounds like glucosamine and glucuronic acid share structural similarities with Gluconophylurethane.
Uniqueness
This compound is unique due to its combination of carbohydrate and urethane functionalities, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
102579-56-6 |
|---|---|
分子式 |
C13H16N2O7 |
分子量 |
312.27 g/mol |
IUPAC 名称 |
[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/t8-,9-,10+,11-/m1/s1 |
InChI 键 |
GPIOBIZYEXDBSE-CHWFTXMASA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)ON=C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |
同义词 |
D-gluconohydroximino-1,5-lactone-N-phenylurethane GHLPU gluconohydroximo-1,5-lactone-N-phenylurethane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


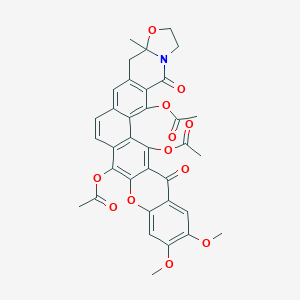
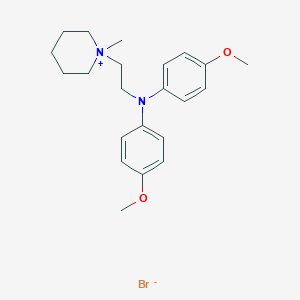
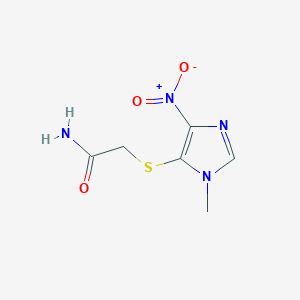
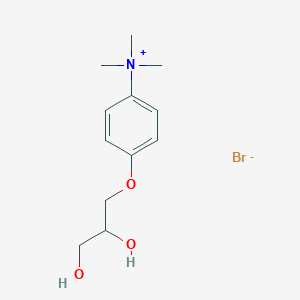
![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
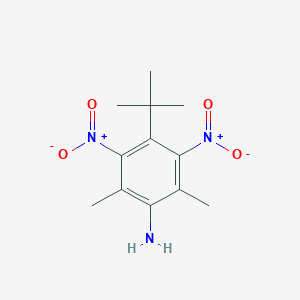
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
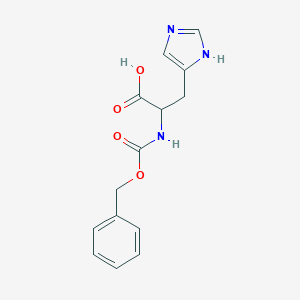
![3-[4-[3-benzhydryl-5-(methylamino)phenyl]piperazin-1-yl]propanamide;trihydrochloride](/img/structure/B8481.png)
![1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
